

An In-depth Technical Guide on the Thermal Properties of gamma-Dodecalactone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *gamma-Dodecalactone*

Cat. No.: *B7799002*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermal properties of **gamma-dodecalactone**, a widely used fragrance and flavoring agent. The information is compiled from various safety data sheets and chemical property databases to ensure accuracy and relevance for scientific and professional applications. This document is intended to serve as a key resource for handling, storage, and experimental design involving this compound.

Quantitative Thermal Properties

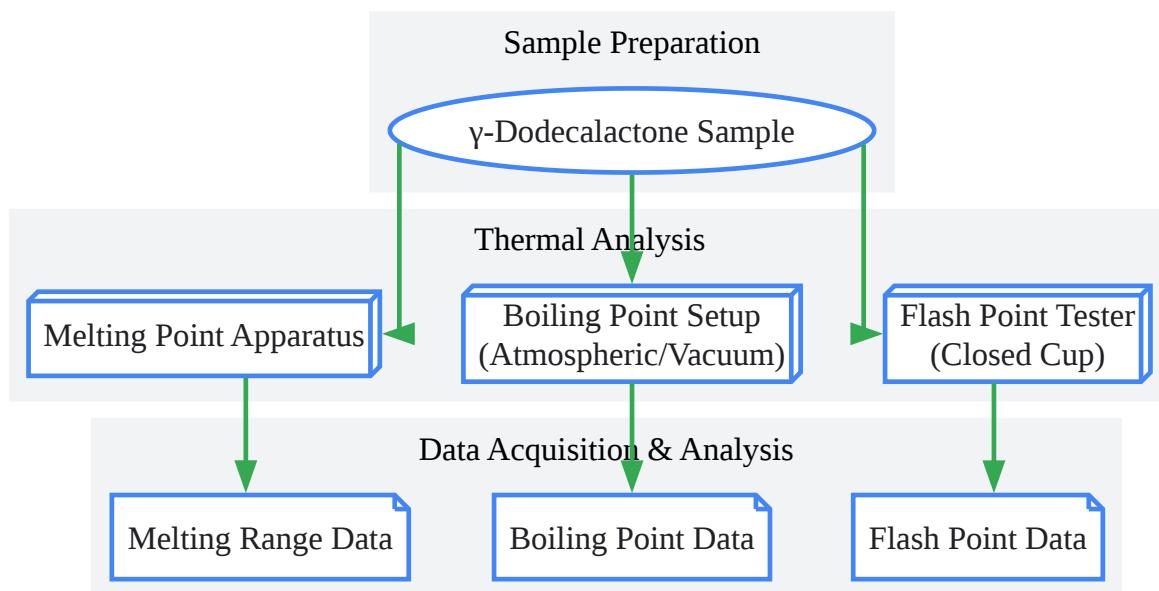
The thermal characteristics of **gamma-dodecalactone** are critical for its safe handling and application in various industrial and research settings. The following table summarizes the key quantitative data available from multiple sources.

Thermal Property	Value	Conditions	Citations
Melting Point	17 - 18 °C (63 - 64 °F)	At 760.00 mm Hg	[1] [2] [3] [4] [5] [6] [7] [8]
Boiling Point	311 °C (591.8 °F)	[9]	
130.00 to 132.00 °C	At 1.50 mm Hg		[1] [6] [7] [8] [10] [11]
140.00 to 145.00 °C	At 5.00 mm Hg		[1] [2]
134-140 °C	At 3 Torr	[3]	
131 °C		[12]	
Flash Point	> 110.00 °C (> 230.00 °F)	Closed Cup	[1] [9] [12]
109 °C (228 °F)	Closed Cup		[2] [5] [6] [7] [13]
Autoignition Temperature	Not available		[2] [14]
Decomposition Temperature	Not available		[2] [14]
Specific Heat Capacity	Data not available		
Thermal Conductivity	Data not available		

Experimental Protocols for Thermal Analysis

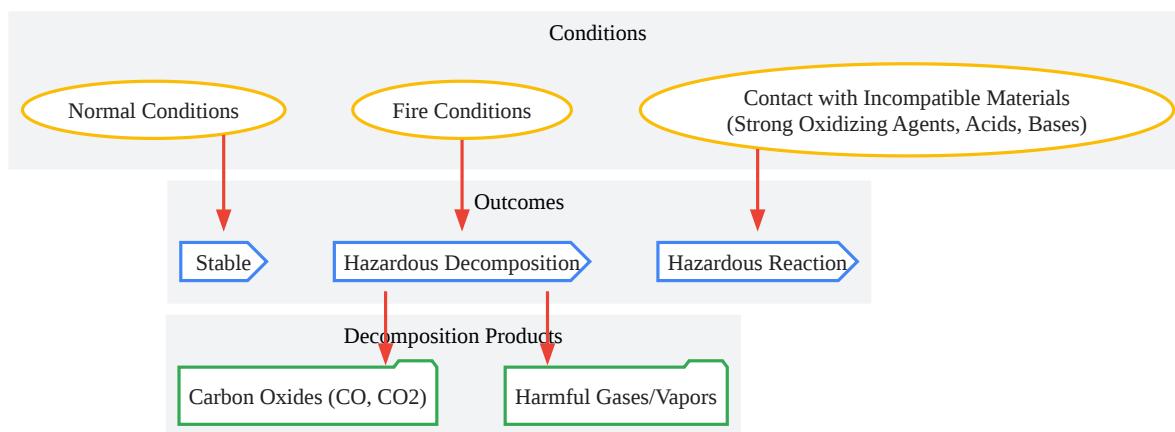
While specific experimental protocols for **gamma-dodecalactone** were not found in the reviewed literature, this section outlines the general methodologies used to determine the key thermal properties listed above. These descriptions are based on standard analytical techniques.

Melting Point Determination: The melting point of a substance is typically determined using a melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube and placed in the apparatus. The sample is heated at a controlled rate, and the temperature range from which the substance begins to melt to when it is completely liquid is


recorded. For a substance like **gamma-dodecalactone**, which has a melting point near room temperature, a cooled stage apparatus might be necessary for precise measurement.

Boiling Point Determination: The boiling point is measured as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For small quantities, the Siwoloboff method is often employed. A sample is placed in a test tube with an inverted capillary tube. The setup is heated, and the temperature at which a steady stream of bubbles emerges from the capillary, and upon slight cooling, the liquid just begins to enter the capillary, is recorded as the boiling point. Given that **gamma-dodecalactone**'s boiling point is often reported under vacuum, a vacuum distillation setup is used to control the pressure.

Flash Point Determination: The flash point is determined using either an open-cup or a closed-cup apparatus. The closed-cup method, as cited for **gamma-dodecalactone**, is more common for safety applications as it contains the vapors and typically gives a lower, more conservative value. A sample is heated in a closed container, and an ignition source is periodically introduced into the vapor space. The flash point is the lowest temperature at which the vapors ignite momentarily.


Visualizing Experimental and Logical Workflows

To aid in the conceptualization of thermal analysis and safety considerations, the following diagrams are provided.

[Click to download full resolution via product page](#)

General workflow for thermal property determination.

[Click to download full resolution via product page](#)

Thermal stability and decomposition pathways.

Stability and Reactivity

Gamma-dodecalactone is stable under normal ambient temperatures and recommended storage conditions.^[2] It is crucial to store it in a cool, well-ventilated place in a tightly closed container, protected from heat, light, and sources of ignition.^{[1][12]}

The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.^[13] Contact with these materials should be avoided as it may lead to hazardous reactions.

Under fire conditions, thermal decomposition or combustion of **gamma-dodecalactone** may produce harmful gases or vapors, including carbon oxides (carbon monoxide and carbon dioxide).^[13] While the product itself is not flammable, appropriate extinguishing media such as alcohol-resistant foam, carbon dioxide, dry powder, or water fog should be used for surrounding fires.^[2]

Conclusion

This technical guide has summarized the key thermal properties of **gamma-dodecalactone** based on currently available data. While essential parameters like melting point, boiling point, and flash point are well-documented, data for autoignition temperature, specific heat capacity, and thermal conductivity are not readily available in the public domain. The provided general experimental methodologies and workflow diagrams offer a foundational understanding for the thermal analysis of this compound. For all applications, it is imperative to consult the most current safety data sheet and handle **gamma-dodecalactone** in accordance with established laboratory safety protocols, paying close attention to its stability and reactivity profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. gamma-dodecalactone, 2305-05-7 [thegoodscentscompany.com]
- 2. synerzine.com [synerzine.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Buy gamma-Dodecalactone | 2305-05-7 [smolecule.com]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. γ-十二内酯 natural, ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 7. g-Dodecalactone = 97 , FCC, FG 2305-05-7 [sigmaaldrich.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. ScenTree - Gamma-dodecalactone (CAS N° 2305-05-7) [scentree.co]
- 10. chemimpex.com [chemimpex.com]
- 11. chemicalbull.com [chemicalbull.com]
- 12. prod.adv-bio.com [prod.adv-bio.com]
- 13. chemicalbull.com [chemicalbull.com]
- 14. chemtexusa.com [chemtexusa.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Thermal Properties of gamma-Dodecalactone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7799002#thermal-properties-of-gamma-dodecalactone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com